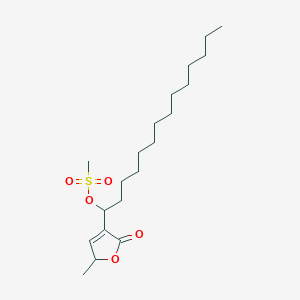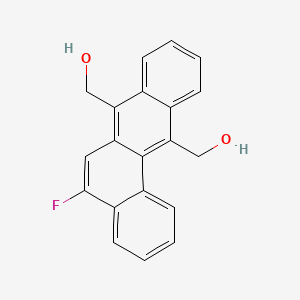
Benz(a)anthracene-7,12-dimethanol, 5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-7,12-dimethanol, 5-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxymethyl groups at the 7th and 12th positions and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-dimethanol, 5-fluoro- typically involves multi-step organic reactions. One common approach is the fluorination of benz(a)anthracene followed by the introduction of hydroxymethyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination. Subsequent steps involve the use of formaldehyde and reducing agents to introduce the hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-7,12-dimethanol, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benz(a)anthracene-7,12-dicarboxylic acid.
Reduction: Formation of benz(a)anthracene-7,12-dimethanol derivatives.
Substitution: Formation of various substituted benz(a)anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-7,12-dimethanol, 5-fluoro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene-7,12-dimethanol, 5-fluoro- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting normal cellular processes and leading to cytotoxic effects. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound without the hydroxymethyl and fluorine substitutions.
7,12-Dimethylbenz(a)anthracene: A derivative with methyl groups instead of hydroxymethyl groups.
5-Fluorobenz(a)anthracene: A derivative with only the fluorine substitution.
Uniqueness
Benz(a)anthracene-7,12-dimethanol, 5-fluoro- is unique due to the combination of hydroxymethyl and fluorine substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
78971-86-5 |
|---|---|
Fórmula molecular |
C20H15FO2 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
[5-fluoro-12-(hydroxymethyl)benzo[a]anthracen-7-yl]methanol |
InChI |
InChI=1S/C20H15FO2/c21-19-9-16-17(10-22)12-5-1-2-6-13(12)18(11-23)20(16)15-8-4-3-7-14(15)19/h1-9,22-23H,10-11H2 |
Clave InChI |
NVBBRRGKMPQYBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C(C4=CC=CC=C4C(=C23)CO)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
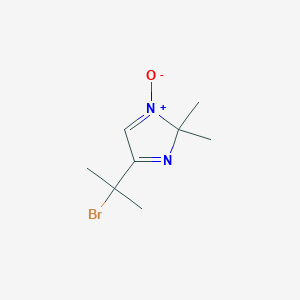
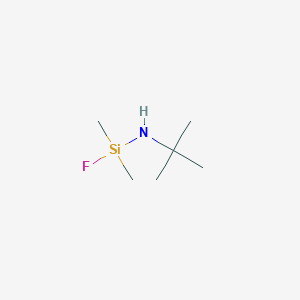

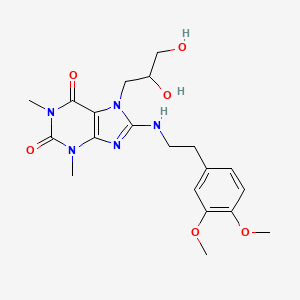

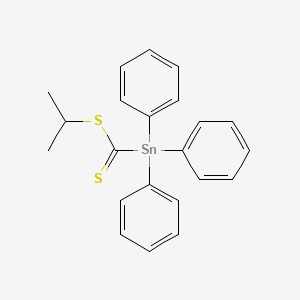
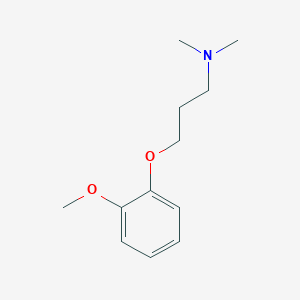

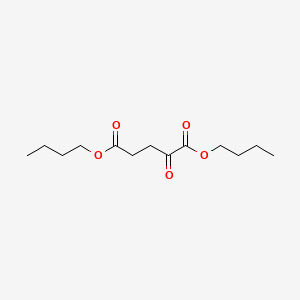
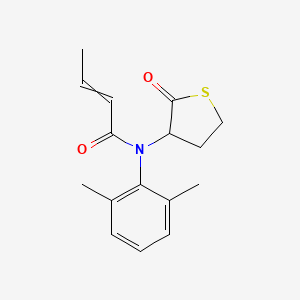
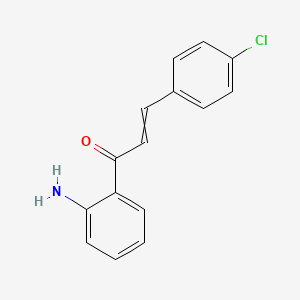
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
